3,4-Dimethyl-benzamidine
Overview
Description
3,4-Dimethyl-benzamidine (also known as DMB) is an organic compound composed of a benzamidine group and a dimethyl group. It is an aromatic amine with a molecular weight of 141.19 g/mol. It is a white crystalline solid with a melting point of 112-113 °C and a boiling point of 213-214 °C. DMB is a useful reagent in organic synthesis and is used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural characterization of complexes involving sterically hindered ligands demonstrate the potential of 3,4-Dimethyl-benzamidine derivatives in creating compounds with unique steric and electronic environments. These compounds exhibit exceptional thermal and aerobic stability, highlighting their utility in materials science and catalysis (Boere, Cole, & Junk, 2005).
Biological Evaluation
- N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which include a structural motif related to 3,4-Dimethyl-benzamidine, have been synthesized and evaluated for their potential biological applications. These compounds were screened against various enzymes, demonstrating their relevance in medicinal chemistry as potential drug candidates with the ability to bind nucleotide protein targets (Saeed et al., 2015).
Polymerization Catalysts
- Asymmetric bis(formamidinate) complexes of Group 4 metals, incorporating ligands with varying steric and electronic properties, were studied for their reactivity in the polymerization of α-olefins. The research indicated that substituents on the nitrogen atoms of the formamidinate ligands significantly influence the activity of the catalysts and the properties of the resulting polymers, showcasing the versatility of 3,4-Dimethyl-benzamidine derivatives in polymer science (Kulkarni et al., 2014).
Antitumor Activity
- Novel derivatives containing the 3,4-Dimethyl-benzamidine structure were synthesized and evaluated for antitumor activity against cancer stem cells. Some compounds demonstrated significant in vitro anti-proliferative effects and induced cell cycle arrest, highlighting their potential in cancer therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
properties
IUPAC Name |
3,4-dimethylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSRGYGYLVLMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411058 | |
Record name | 3,4-Dimethylbenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzimidamide | |
CAS RN |
26130-47-2 | |
Record name | 3,4-Dimethylbenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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